molecular formula C16H21N3O2 B069482 Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate CAS No. 186650-98-6

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

Cat. No. B069482
CAS RN: 186650-98-6
M. Wt: 287.36 g/mol
InChI Key: WIBWVYVIBJOVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, or 4-cyanophenyl-1-tert-butylpiperazine-1-carboxylate, is a compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in the ring. This compound has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and antioxidant properties. In addition, it has been studied for its potential to act as a ligand for certain enzymes, as well as its ability to interact with DNA and RNA.

Scientific Research Applications

Synthesis and Industrial Application

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate plays a significant role in the synthesis of various pharmaceutical compounds due to its reactive functional groups. For example, in the synthesis of Vandetanib, a therapeutic agent for the treatment of certain types of cancer, this compound is involved in a multi-step synthetic route that includes substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the final product. This process demonstrates the compound's versatility and commercial value in pharmaceutical manufacturing, offering favorable yields and significant commercial potential (Mi, 2015).

Environmental and Ecotoxicological Studies

Research on environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, which can include derivatives similar to this compound, highlights the compound's environmental impact. These studies have detected such compounds in various environmental matrices, indicating widespread usage and potential ecological effects. Toxicity studies suggest some of these compounds may exhibit hepatic toxicity, endocrine-disrupting effects, or even carcinogenicity. The research underscores the need for future studies to investigate contamination, environmental behaviors, toxicity effects, especially on infants, and the development of compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Therapeutic Research and Drug Design

Piperazine derivatives, such as this compound, have been extensively studied for their therapeutic potential. These compounds are foundational in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Research emphasizes the flexibility of the piperazine scaffold in drug discovery, where modifications to the substitution pattern can significantly impact the medicinal potential of the resultant molecules. This flexibility suggests piperazines' role in the rational design of molecules for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, and wearing protective gloves and eye protection .

Future Directions

While specific future directions for Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are not mentioned in the search results, similar compounds have been used as building blocks in the synthesis of several novel organic compounds . These compounds have shown a wide range of biological activities, suggesting potential applications in drug discovery .

properties

IUPAC Name

tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBWVYVIBJOVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383732
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186650-98-6
Record name tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-bromobenzonitrile (.5 g, 2.75 mmol) dissolved in dry THF (10 mL) was added tert-butyl piperazine-1-carboxylate (0.512 g, 2.75 mmol), Sodium-t- butoxide (0.792 g, 8.24 mmol) and purged with N2 gas for 10 min followed by the addition of 2-(Dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl (0.131 g, 0.27 mmol)and Palladium II acetate (0.062 g, 0.27 mmol). The contents were further purged with N2 gas for further 10 min and heated at 85 °C for 2 h. The reaction mass was concentrated and the reside diluted with water and extracted with ethyl acetate . The combined organic extracts were washed with brine solution and dried over anhydrous sodium sulphate. The organic layer was evaporated under reduced pressure to obtain the crude product which was purified by 60-120 mesh silica gel column chromatography using 25% Ethyl acetate : Hexanes mixture to obtain tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (0.650 g, 82 %) as a white solid. m/z (ES+), M+ = 288.4
Quantity
0.00824 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00275 mol
Type
reactant
Reaction Step Three
Quantity
0.00275 mol
Type
reactant
Reaction Step Four
Quantity
0.000275 mol
Type
catalyst
Reaction Step Five
Quantity
0.000275 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzonitrile (3.6 g) and N-tert-butyloxycarbonylpiperazine (5.58 g) in acetonitrile (60 mL) was heated at 80° C. for 72 hours. The reaction mixture was then cooled to room temperature and then treated with a mixture of sodium bicarbonate solution and ethyl acetate (300 mL, 1:1, v/v). The organic phase was separated and then evaporated. The residue was subjected to chromatography on silica gel eluting with a mixtures of heptane and ethyl acetate (from 3:7 to 1:1, v/v) to give the title compound (2 g) as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.